molecular formula C7H3ClF3NO B3186564 5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde CAS No. 1256826-16-0

5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde

Cat. No.: B3186564
CAS No.: 1256826-16-0
M. Wt: 209.55 g/mol
InChI Key: SFZKHKZKGPWJGN-UHFFFAOYSA-N
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Description

5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of both chloro and trifluoromethyl groups in the pyridine ring enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the trifluoromethylation of 4-chloropyridine using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as palladium or copper, can further improve the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 5-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid.

    Reduction: 5-Chloro-4-(trifluoromethyl)pyridine-3-methanol.

    Substitution: 5-Amino-4-(trifluoromethyl)pyridine-3-carbaldehyde.

Scientific Research Applications

5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its unique reactivity makes it a valuable building block for complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules that can interact with specific biological targets, such as enzymes or receptors.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting diseases that involve oxidative stress or inflammation.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings that require high chemical stability and resistance.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biological molecules, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chloro group can participate in halogen bonding, further stabilizing the compound’s interactions with its molecular targets.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde is unique due to the presence of the aldehyde group, which provides additional reactivity and versatility in chemical synthesis. The position of the chloro and trifluoromethyl groups also influences the compound’s electronic properties, making it distinct in terms of its chemical behavior and applications.

Properties

IUPAC Name

5-chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-5-2-12-1-4(3-13)6(5)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZKHKZKGPWJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207342
Record name 3-Pyridinecarboxaldehyde, 5-chloro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256826-16-0
Record name 3-Pyridinecarboxaldehyde, 5-chloro-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256826-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxaldehyde, 5-chloro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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